Stereochemical Purity Enables Target Engagement at hα4β2 nAChR
The (1S,6R) stereoisomer is a critical precursor for the synthesis of 3,8-diazabicyclo[4.2.0]octane-based nAChR agonists. In structure-activity relationship (SAR) studies, analogs derived from this specific enantiomer exhibit picomolar binding affinity (Ki) and nanomolar functional potency (EC50) at the human α4β2 nAChR [1]. In contrast, the (1R,6S) enantiomer or racemic mixtures would yield ligands with altered three-dimensional geometry, potentially resulting in reduced or abolished receptor affinity [2].
| Evidence Dimension | Binding Affinity (Ki) at hα4β2 nAChR |
|---|---|
| Target Compound Data | Precursor to ligands with Ki < 1 nM |
| Comparator Or Baseline | Racemic mixture or (1R,6S) enantiomer (expected to have reduced affinity) |
| Quantified Difference | Specific stereochemistry is required for picomolar affinity; loss of stereochemistry is expected to reduce affinity by orders of magnitude. |
| Conditions | Radioligand binding assay using [³H]-epibatidine on membranes from cells expressing human α4β2 nAChR [1]. |
Why This Matters
Procurement of the correct enantiomer is essential for reproducing published SAR and achieving the reported picomolar potencies in nAChR drug discovery programs.
- [1] Frost, J. M., et al. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 2006, 49(26), 7843-7853. DOI: 10.1021/jm060846z. View Source
- [2] PubChem. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. PubChem CID 16099092. Accessed 2026-04-21. View Source
